A Senior Application Scientist's Guide to (S)-1-(3-(Trifluoromethyl)phenyl)ethanol: Synthesis, Properties, and Pharmaceutical Applications
A Senior Application Scientist's Guide to (S)-1-(3-(Trifluoromethyl)phenyl)ethanol: Synthesis, Properties, and Pharmaceutical Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Within this context, chiral alcohols bearing the trifluoromethyl moiety have emerged as critical building blocks for a variety of therapeutics. This guide provides an in-depth technical overview of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol, a key chiral intermediate whose stereospecific synthesis is paramount to the production of several important pharmaceutical agents. We will explore its fundamental properties, delve into state-of-the-art synthetic methodologies with a focus on biocatalysis, and illuminate its role in the development of neurokinin-1 (NK-1) receptor antagonists.
Core Compound Identification and Properties
Nomenclature and CAS Number
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Systematic Name: (1S)-1-[3-(Trifluoromethyl)phenyl]ethanol
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CAS Number: 96789-80-9[1]
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Molecular Formula: C₉H₉F₃O[1]
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Molecular Weight: 190.16 g/mol [1]
Synonyms
The compound is also known by several other names in the literature and commercial catalogues:
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S-MTF-PEL
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(S)-(-)-1-(m-Trifluoromethylphenyl)ethanol
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(αS)-α-Methyl-3-(trifluoromethyl)-benzenemethanol
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(1S)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol is essential for its effective use in synthesis and for process optimization.
| Property | Value | Source |
| Physical State | Liquid | SynQuest Labs[2] |
| Boiling Point | 207 °C | Fluoromart[1] |
| Density | 1.234 g/cm³ | Fluoromart[1] |
| Flash Point | 96 °C | Fluoromart[1] |
| Storage Temperature | 2-8 °C | Fluoromart[1] |
Synthesis of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol: A Focus on Asymmetric Bioreduction
The synthesis of enantiomerically pure (S)-1-(3-(Trifluoromethyl)phenyl)ethanol is most efficiently achieved through the asymmetric reduction of its prochiral ketone precursor, 3'-(trifluoromethyl)acetophenone. While chemical methods involving metal catalysts exist, biocatalytic approaches using whole-cell systems or isolated enzymes offer significant advantages in terms of stereoselectivity, milder reaction conditions, and reduced environmental impact.
The Biocatalytic Rationale: Harnessing Carbonyl Reductase
The core of the biocatalytic strategy lies in the use of a carbonyl reductase enzyme. These enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) family, catalyze the transfer of a hydride from a cofactor, typically NADPH, to the carbonyl carbon of the ketone. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol with high fidelity.
The mechanism involves the precise positioning of the substrate within the active site. Key amino acid residues, such as serine and tyrosine, stabilize the carbonyl group and donate a proton to the carbonyl oxygen as the hydride is delivered from NADPH, facilitating the reduction.
Caption: Generalized workflow for the biocatalytic reduction of 3'-(trifluoromethyl)acetophenone.
Experimental Protocol: Whole-Cell Bioreduction Using Recombinant E. coli
This protocol is adapted from a highly effective method for producing the (R)-enantiomer, which can be applied to produce the (S)-enantiomer by selecting a biocatalyst with the appropriate stereoselectivity.[3][4] The use of recombinant E. coli overexpressing a specific carbonyl reductase is a common and scalable approach.
2.2.1. Materials and Reagents
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Recombinant E. coli cells expressing a suitable (S)-selective carbonyl reductase
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3'-(Trifluoromethyl)acetophenone (substrate)
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Glucose (co-substrate for cofactor regeneration)
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Phosphate buffer solution (PBS), pH 7.0
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Ethyl acetate (for extraction)
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Erlenmeyer flasks
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Shaking incubator
2.2.2. Step-by-Step Methodology
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Cell Culture and Harvest: Cultivate the recombinant E. coli strain under appropriate conditions to induce the expression of the carbonyl reductase. Harvest the cells by centrifugation and wash with PBS to obtain a dense cell paste (wet cells).
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Reaction Setup: In a 50 mL Erlenmeyer flask, prepare the reaction mixture containing:
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A defined concentration of 3'-(trifluoromethyl)acetophenone (e.g., up to 200 mM).
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A specific amount of wet E. coli cells (e.g., 12.6 g dry cell weight equivalent per liter).[4]
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Glucose as a co-substrate to facilitate the in-situ regeneration of the NADPH cofactor.
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PBS (pH 7.0) to bring the mixture to the final volume.
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Incubation: Place the flask in a shaking incubator at 30 °C with agitation (e.g., 200 rpm) for a specified duration (e.g., 18 hours).[3][4]
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Reaction Monitoring and Work-up: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
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Extraction: Once the reaction is complete, extract the product from the aqueous mixture. Add an equal volume of ethyl acetate to the reaction flask, vortex thoroughly, and separate the organic layer. Repeat the extraction twice to ensure complete recovery of the product.[3]
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Analysis and Purification: Combine the organic extracts. The enantiomeric excess (ee) and yield can be determined by chiral GC or HPLC analysis. The product can be purified from the solvent by evaporation, followed by further purification techniques like column chromatography if necessary.
Causality and Optimization: The Role of Medium Engineering
A significant challenge in whole-cell biocatalysis is the often low aqueous solubility of hydrophobic substrates like 3'-(trifluoromethyl)acetophenone. This can lead to substrate inhibition and low reaction rates. "Medium engineering" provides a powerful solution to overcome these limitations.
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Use of Surfactants: Adding a surfactant like Tween-20 can increase the substrate's solubility by forming micelles, effectively creating a reservoir of the substrate in the aqueous phase. This has been shown to boost bioreduction by increasing the substrate concentration without causing cellular toxicity.[3]
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Natural Deep Eutectic Solvents (NADES): The introduction of a NADES, such as a mixture of choline chloride and lysine, can further enhance biocatalytic efficiency.[3] NADES are non-toxic, biodegradable solvents that can improve substrate solubility and, in some cases, enhance enzyme stability and activity.
The combination of surfactants and NADES has been shown to dramatically improve product yields, achieving up to 91.5% yield at a high substrate concentration of 200 mM, with an enantiomeric excess greater than 99.9%.[4]
| Synthetic Method | Catalyst/Biocatalyst | Substrate Concentration | Yield | Enantiomeric Excess (ee) | Reference |
| Chemical Reduction | [Mn(CO)₂(1)]Br | 0.5 mM | 99% | 97% | Passera and Mezzetti (2020)[3] |
| Whole-Cell Bioreduction | Kluyveromyces thermotolerans | 10 mM | Quantitative | >99% | Xu et al. (2012)[3] |
| Optimized Whole-Cell Bioreduction | Recombinant E. coli with Tween-20/NADES | 200 mM | 91.5% | >99.9% | Zhuang et al. (2021)[3][4] |
Application in Drug Development: A Key Intermediate for NK-1 Receptor Antagonists
The primary and most significant application of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol is as a crucial chiral building block in the synthesis of neurokinin-1 (NK-1) receptor antagonists. The most prominent example is Aprepitant , a drug used to prevent chemotherapy-induced nausea and vomiting.
The synthesis of Aprepitant requires the specific (S)-enantiomer of the alcohol to construct the correct stereochemistry of the final drug molecule. The chiral center of the alcohol is incorporated into the morpholine ring structure of Aprepitant, and its correct configuration is essential for the drug's binding affinity and antagonist activity at the NK-1 receptor.[5]
Sources
- 1. 96789-80-9 | (S)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANOL [fluoromart.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
